Endomycin
CAS No.: 1391-41-9
Cat. No.: VC0224526
Molecular Formula: Au2S3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391-41-9 |
---|---|
Molecular Formula | Au2S3 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structure
Endomycin (indomethacin) is chemically identified as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid with the molecular formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol . The compound belongs to the indole-acetic acid derivative class of NSAIDs and features a chlorobenzoyl group, methoxy group, and methyl substituent on its indole ring structure .
Physical and Chemical Properties
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₆ClNO₄ |
Molecular Weight | 357.79 g/mol |
IUPAC Name | 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methylindol-3-yl}acetic acid |
Appearance | White to yellow crystalline powder |
Protein Binding | 99% |
Solubility | Sparingly soluble in water, soluble in organic solvents |
Pharmacology and Mechanism of Action
Primary Mechanism
Endomycin functions as a nonspecific and reversible inhibitor of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthase . This mechanism involves:
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Inhibition of both COX-1 and COX-2 isoforms
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Prevention of prostaglandin synthesis from arachidonic acid
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Reduction of inflammatory mediators that cause pain, fever, and swelling
The drug's anti-inflammatory action is primarily attributed to its ability to block prostaglandin production, which plays a crucial role in mediating inflammatory responses .
Secondary Mechanisms
Beyond COX inhibition, research indicates that Endomycin possesses additional mechanisms:
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Activation of protein kinase R (PKR)
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Downstream phosphorylation of eIF2α
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Inhibition of protein synthesis, contributing to potential anticancer and antiviral properties
Clinical Applications
Approved Medical Uses
Endomycin is primarily prescribed for the following conditions:
Joint Diseases
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Rheumatoid arthritis
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Ankylosing spondylitis
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Osteoarthritis
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Gouty arthritis
Headache Disorders
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Trigeminal autonomic cephalgias
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Paroxysmal hemicranias
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Chronic paroxysmal hemicrania
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Episodic paroxysmal hemicrania
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Hemicrania continua
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Valsalva-induced headaches
Other Indications
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Patent ductus arteriosus (PDA) in premature infants
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Prevention of early labor
Pharmacokinetics
Absorption and Distribution
Endomycin demonstrates favorable pharmacokinetic properties with nearly complete bioavailability after oral administration:
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Oral bioavailability: ~100%
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Rectal bioavailability: 80-90%
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Protein binding: 99%
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Distribution: Crosses the placenta with cord/maternal ratio of approximately 4.0
Metabolism and Elimination
Studies indicate significant variability in half-life among individuals, with a typical range of 4.5-10.1 hours in adults .
Pharmacokinetic Parameters from Clinical Studies
A comprehensive pharmacokinetic study revealed the following parameters after oral administration:
Parameter | 20 mg Dose | 40 mg Dose |
---|---|---|
Cmax (ng/mL) | 1124.2 ± 378.3 | 2368.8 ± 631.4 |
AUC0-t (hr*ng/mL) | 2844.8 ± 604.3 | 5924.8 ± 1467.1 |
AUC0-∞ (hr*ng/mL) | 2981.8 ± 548.7 | 6110.1 ± 1393.2 |
Tmax (hr) | 1.67 (0.50 – 5.00) | 1.67 (0.50 – 3.52) |
T1/2 (hr) | 8.13 ± 3.43 | 7.62 ± 3.26 |
Effect of Food on Absorption
Food significantly affects the absorption of Endomycin, as demonstrated in clinical studies:
Parameter | Fasted State | Fed State | Ratio (Fasted/Fed) |
---|---|---|---|
Cmax (ng/mL) | 2368.8 ± 631.4 | 1395.41 ± 700.12 | 0.540 (0.474, 0.615) |
AUC0-t (hr*ng/mL) | 5924.8 ± 1467.1 | 5463.4 ± 1341.7 | 0.910 (0.879, 0.942) |
AUC0-∞ (hr*ng/mL) | 6110.1 ± 1393.2 | 5631.8 ± 1366.7 | 0.911 (0.880, 0.944) |
Tmax (hr) | 1.67 (0.50 – 3.52) | 3.00 (0.57 – 6.00) | - |
Data from comparative bioavailability studies
Formulations and Dosage Forms
Endomycin is available in multiple pharmaceutical formulations to accommodate different clinical needs:
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Oral immediate-release capsules: 25 mg, 50 mg
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Extended-release oral capsules: 75 mg
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Rectal suppositories: 50 mg
Commercial preparations include brands such as Indocin, Indocid, Indochron E-R, and Indocin-SR .
Antiviral Applications and COVID-19 Research
Antiviral Mechanism
Recent research has identified potential antiviral properties of Endomycin that are independent of its COX-inhibitory activity:
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Activation of protein kinase R (PKR)
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Inhibition of viral protein synthesis
COVID-19 Clinical Findings
A randomized clinical trial involving 210 patients with mild to moderate COVID-19 demonstrated promising results:
Parameter | Endomycin Group (n=103) | Control Group (n=107) |
---|---|---|
Oxygen Desaturation (SpO₂ ≤ 93%) | 0 patients | 20 patients |
Fever at Day 7 | 0 patients | 56 patients |
Symptom Resolution Time | Approximately half the time | Standard duration |
Adverse Events | None reported | None reported |
Data from randomized clinical trial
This study suggests that Endomycin may be effective in preventing disease progression in COVID-19 patients while providing more rapid symptom relief compared to standard care .
Historical Development
Endomycin was patented in 1961 and received FDA approval for medical use in 1963. The compound was developed by Merck & Co., Inc. and introduced to the market in 1965 . Its mechanism of action as a COX inhibitor was later elucidated by John Vane in 1971, work that contributed to his Nobel Prize .
In 2022, it ranked as the 256th most commonly prescribed medication in the United States, with more than 1 million prescriptions issued .
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